molecular formula C11H15ClN2O B2882243 (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride CAS No. 330186-77-1

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Cat. No.: B2882243
CAS No.: 330186-77-1
M. Wt: 226.7
InChI Key: CRNWDRDZKQZGKW-PPHPATTJSA-N
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Description

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a chiral compound with the molecular formula C11H15ClN2O. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent . For example, the double reductive amination reaction has been used to develop polyhydroxylated pyrrolidines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, protection of amino groups, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of structural features allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWDRDZKQZGKW-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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